3,3',4,4',5-Pentabromodiphenyl ether

Aryl Hydrocarbon Receptor Dioxin-like Activity Reporter Gene Assay

Environmental toxicologists face a critical gap: generic penta-BDE mixtures fail to capture isomer-specific AhR activation. BDE-126 is the only penta-brominated congener demonstrating full AhR agonist activity, essential as a positive control in CALUX/H4IIE-luc reporter gene assays. • Sole AhR-active penta-BDE congener - not replicated by BDE-99 or BDE-100 • Certified 50 μg/mL single-component solution in isooctane; HPLC/GC suitable • Enables accurate environmental forensics and QSAR model validation

Molecular Formula C12H5Br5O
Molecular Weight 564.7 g/mol
CAS No. 366791-32-4
Cat. No. B1602054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',4,4',5-Pentabromodiphenyl ether
CAS366791-32-4
Molecular FormulaC12H5Br5O
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br
InChIInChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H
InChIKeySJNIIWPIAVQNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BDE-126: A Distinct Pentabrominated Diphenyl Ether


3,3',4,4',5-Pentabromodiphenyl ether (BDE-126; CAS 366791-32-4) is a specific congener within the polybrominated diphenyl ether (PBDE) class, a family of 209 structurally related organobromine compounds historically used as additive flame retardants [1]. As a penta-brominated isomer (C₁₂H₅Br₅O, MW 564.69 g/mol), BDE-126 exhibits physicochemical properties characteristic of lower-brominated PBDEs, including significant lipophilicity and persistence, which underlie its continued relevance as a priority analyte in environmental monitoring and toxicological research despite phase-outs under the Stockholm Convention [1]. It is commercially supplied as a certified analytical reference standard, typically at 50 μg/mL in isooctane, for use in chromatographic and mass spectrometric workflows .

BDE-126 Isomer-Specific Activity Profile


Generic substitution of BDE-126 with other PBDE congeners of the same or similar bromination level is scientifically invalid due to isomer-specific biological activity. While many penta- and tetra-brominated PBDEs are analyzed as a group, BDE-126 possesses a unique, quantifiably distinct ability to activate the aryl hydrocarbon receptor (AhR), a key mediator of dioxin-like toxicity, which is not observed for its close structural analogs under identical experimental conditions [1]. This differential bioactivity profile means that using a different penta-BDE congener (e.g., BDE-99 or BDE-100) as a surrogate standard in biological assays or environmental toxicology studies would fail to account for the specific AhR-mediated effects of BDE-126, leading to significant inaccuracies in hazard assessment. This is a recognized limitation: analytical chemists have explicitly questioned the validity of substituting BDE-126 for BDE-99 in sample quantification, highlighting the procurement requirement for the exact, isomerically pure standard [2].

BDE-126 Quantitative Evidence


AhR Agonist Activity Among PBDE Congeners in Vitro

In a direct head-to-head in vitro screen of 10 different PBDE congeners, BDE-126 (3,3′,4,4′,5-pentabromodiphenyl ether) was the sole congener to induce significant aryl hydrocarbon receptor (AhR)-mediated gene expression. At a concentration of 500 ng/mL in H4IIE-luc cells, BDE-126 induced a response magnitude equivalent to 13% of that caused by the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The other nine congeners tested, which included key environmental pollutants like BDE-47, BDE-99, and BDE-100, failed to induce any significant AhR- or ER-mediated gene expression at concentrations up to 500 ng/mL [1].

Aryl Hydrocarbon Receptor Dioxin-like Activity Reporter Gene Assay Toxicological Screening

Predicted Bioaccumulation vs. Higher-Brominated PBDEs

The predicted physicochemical profile of BDE-126 places it in a category of high bioaccumulation potential relative to higher-brominated PBDEs. Based on computational models (ACD/Labs Percepta Platform), BDE-126 has a predicted LogP of 8.28 and a predicted bioconcentration factor (BCF) of 176,930.52 . This contrasts with the general class-level behavior where nona- and deca-brominated congeners like BDE-209 exhibit bioaccumulation factors that are up to one order of magnitude lower in organisms like Tubifex tubifex [1]. This difference supports the notion that as a penta-brominated congener, BDE-126 is inherently more prone to bioconcentration than octa- or deca-BDEs, making it a more relevant target for monitoring in biotic matrices.

Bioaccumulation Log Kow Environmental Fate In Silico Prediction

Computational AhR Binding Profile vs. BDE-85

Computational pharmacophore and molecular docking studies have been employed to differentiate the AhR binding mechanisms of penta-BDE isomers. A study focusing on AhR binding property and associated toxicity indicated that while 2,2′,3,4,4′-pentabromodiphenyl ether (BDE-85) relies on electrostatic attraction, such interactions were found to be less effective for BDE-85 [1]. In contrast, 3,3′,4,4′,5-pentabromodiphenyl ether (BDE-126) has been separately classified in the literature as a full AhR agonist, not just a binder, alongside BDE-77 and BDE-119, in terms of downstream CYP1A1 mRNA induction [2]. A QSAR-based modification study further modeled the AhR binding affinity and bio-concentration factor for BDE-126 alongside BDE-15, BDE-47, and BDE-85, establishing quantitative structure-activity relationships that predict its unique toxicological profile among these selected congeners [3].

Molecular Docking Pharmacophore Modeling AhR Binding Affinity Computational Toxicology

Certified Isomer-Specific LC-MS/MS Standard

BDE-126 is commercially available as an analytical standard specifically certified for the determination of this unique isomer in complex environmental matrices. The product is supplied as a 50 µg/mL solution in isooctane and is validated for use with liquid chromatography coupled to negative ion spray ionization tandem mass spectrometry (LC-ISP(-)-MS/MS) in multiple reaction monitoring (MRM) mode . This single-component solution format and established chromatographic suitability provide a verified, procurement-ready tool for isomer-specific quantification, which is a technical requirement not met by mixed congener stock solutions or standards for other penta-BDEs like BDE-99 [1]. The need for distinct BDE-126 standards is underscored by analytical chemists' inquiries about whether a BDE-126 standard can substitute for a BDE-99 standard, confirming that isomer-specific resolution and accurate quantification demand the use of the exact congener reference material [1].

Analytical Chemistry Environmental Monitoring Reference Standard LC-MS/MS PBDE Quantification

BDE-126 Application Scenarios


Selective AhR Agonist Probe for Toxicity Assays

Based on the evidence that BDE-126 is the sole PBDE among 10 tested congeners to significantly activate the AhR in vitro [1], its primary application scenario is as a unique PBDE-based positive control in AhR reporter gene assays (e.g., H4IIE-luc, CALUX). This enables researchers to benchmark dioxin-like activity specifically originating from pentabrominated diphenyl ethers in environmental sample extracts, a capability not offered by the biologically inert penta-BDE congeners like BDE-99.

Bioaccumulation Modeling Calibration Standard

The predicted bioaccumulation parameters (LogP 8.28, BCF ~177,000) position BDE-126 as a model compound for studying the environmental fate of lower-brominated, highly bioaccumulative congeners. It is an essential calibration standard for developing and validating quantitative structure-activity relationship (QSAR) models that predict bioconcentration in aquatic food webs, serving as a representative penta-brominated compound with high partitioning potential.

Source Apportionment and Transport Tracer

Given its distinct formation pathways relative to more abundant penta-isomers like BDE-99 and BDE-100, BDE-126 is a key congener for environmental forensics. Its quantification with a certified, single-component standard is critical for accurately fingerprinting PBDE sources in air, sediment, and biota, and its modeled vapor pressure and persistence contribute to models of long-range transport potential [2].

Computational Toxicology Reference Compound

The cross-study classification of BDE-126 as a full AhR agonist, combined with its modeled pharmacophore features [REFS-4, REFS-5], supports its use as a reference ligand in molecular docking and dynamics simulations. Researchers designing safer, modified flame retardant molecules can use BDE-126's binding profile as a benchmark to computationally screen for new compounds that retain fire resistance while showing reduced AhR binding affinity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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